2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
Description
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is a bicyclic heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core with a cyclopropyl substituent at position 2. Its molecular formula is C₁₀H₁₄ClN₃, with a molecular weight of 211.69 g/mol (CAS: 880361-75-1) . Its structure combines a partially saturated pyridine ring fused with a pyrimidine ring, which is characteristic of bioactive molecules targeting enzymatic or receptor-binding sites.
Properties
IUPAC Name |
2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c1-2-7(1)10-12-6-8-5-11-4-3-9(8)13-10;/h6-7,11H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWPAHAODJMQMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C3CNCCC3=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Guanidine-Mediated Cyclization
In a method adapted from pyrido[2,3-d]pyrimidine syntheses, 2-aminopyridine derivatives are treated with guanidine hydrochloride in refluxing ethanol to form the pyrimidine ring. For the target compound, cyclopropyl groups are introduced via Michael addition or alkylation at the C2 position prior to cyclization. A representative protocol involves:
-
Reacting 4-aminopyridine with cyclopropanecarbonyl chloride to form 2-cyclopropyl-4-aminopyridine.
-
Cyclocondensing with guanidine hydrochloride in POCl₃ at 110°C for 6 hours.
Key Parameters
| Reaction Component | Quantity | Conditions | Yield |
|---|---|---|---|
| 4-Aminopyridine | 10 mmol | POCl₃, 110°C, 6 hr | 68% |
| Cyclopropanecarbonyl chloride | 12 mmol | DCM, 0°C→RT, 2 hr | 82% |
Substitution Reactions for Cyclopropyl Functionalization
Nucleophilic Aromatic Substitution
The cyclopropyl group is introduced via nucleophilic displacement of halogen atoms at the pyrimidine’s C2 position. A patented method (EP 4,244,208 B1) outlines:
-
Synthesizing 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine via Vilsmeier-Haack reaction.
Optimized Conditions
-
Temperature: −78°C to 0°C (prevents ring-opening of cyclopropane).
-
Solvent: Anhydrous THF with 2.2 equiv. Grignard reagent.
-
Yield: 74% after column purification (silica gel, ethyl acetate/hexane 1:3).
Ring-Closing Strategies for Bicyclic System
Reductive Amination
A two-step process forms the tetrahydropyrido ring:
-
Mannich Reaction : Condensing 2-cyclopropylpyrimidine-4-amine with formaldehyde and ammonium chloride.
-
Catalytic Hydrogenation : Using Pd/C (10%) under H₂ (50 psi) to reduce the imine intermediate.
Data Table
| Step | Reagents | Time | Yield |
|---|---|---|---|
| Mannich Reaction | CH₂O, NH₄Cl, EtOH, 80°C | 4 hr | 65% |
| Hydrogenation | Pd/C, H₂, EtOAc | 12 hr | 89% |
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt via acid titration:
-
Dissolving 2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in anhydrous diethyl ether.
-
Adding concentrated HCl (37%) dropwise at 0°C until pH ≈ 2.
Characterization Data
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Guanidine Cyclization | High regioselectivity | Requires POCl₃ (corrosive) | 52–68% |
| Grignard Substitution | Mild conditions | Low temp. sensitivity | 70–74% |
| Reductive Amination | Scalable | Multi-step purification | 58–65% |
Industrial-Scale Considerations
Patented protocols (CN102079725A, WO2010120991A1) emphasize cost-effective steps for large-scale production:
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation via standard reagents such as potassium permanganate (KMnO₄) under acidic or basic conditions. This reaction likely targets the tetrahydropyrido ring, leading to partial or full oxidation of the saturated ring system. For example:
-
Reagent : KMnO₄ in acidic medium
-
Conditions : Elevated temperatures (60–80°C)
-
Outcome : Formation of oxidized derivatives, potentially introducing carbonyl groups or disrupting the ring structure.
Reduction Reactions
Reduction is typically achieved using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . These reagents may reduce functional groups (e.g., ketones or imines) within the molecule, though the exact sites of reduction depend on the compound’s functional group distribution.
-
Reagent : NaBH₄ in methanol
-
Conditions : Ambient temperature, short reaction times
-
Outcome : Partial or selective reduction of reactive sites, preserving the bicyclic framework.
Substitution Reactions
The nitrogen atoms in the pyrido[4,3-d]pyrimidine core create electron-deficient sites, enabling nucleophilic substitution. For instance:
-
Reagent : Primary or secondary amines in the presence of a base (e.g., K₂CO₃)
-
Conditions : Reflux in polar aprotic solvents (e.g., DMF)
-
Outcome : Replacement of hydrogen atoms or labile groups with nucleophiles, altering the compound’s electronic properties.
Acid-Base Reactions
As a hydrochloride salt, the compound’s reactivity is influenced by protonation/deprotonation:
-
Protonation : The hydrochloride form stabilizes the molecule in acidic environments, potentially enhancing electrophilicity.
-
Deprotonation : Under basic conditions, the conjugate base may become more reactive, facilitating nucleophilic attack or metal-mediated reactions .
Stability and Solubility
The hydrochloride salt exhibits moderate solubility in organic solvents (e.g., DMSO, ethanol) and is stable under standard laboratory conditions. Its pale yellow solid form (storage at 0–5°C) underscores the need for controlled handling .
Mechanistic Insights
The cyclopropyl group contributes to ring strain, which may stabilize transition states during reactions. The fused pyrido-pyrimidine system provides multiple sites for electrophilic or nucleophilic interactions, influenced by the hydrochloride’s protonation state.
Comparative Analysis
| Feature | Hydrochloride Form | Free Base |
|---|---|---|
| Solubility | Enhanced in aqueous | Organic |
| Reactivity | Deprotonation-dependent | More reactive |
| Stability | Improved due to salt | Dependent on pH |
Scientific Research Applications
Enzyme Inhibition
Research has identified 2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine as a promising candidate for enzyme inhibition. One notable study focused on its role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). The compound demonstrated significant inhibitory potency with an IC50 value of 72 nM, indicating its potential for therapeutic applications in modulating lipid signaling pathways .
Antimicrobial Activity
The compound has shown potential antimicrobial properties against various pathogens. In a comparative study of synthesized pyrimidine derivatives, compounds similar to 2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine exhibited substantial antibacterial activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analyses suggested that modifications to the pyrimidine ring could enhance antimicrobial efficacy .
Case Study 1: NAPE-PLD Inhibition
A study published in the Journal of Medicinal Chemistry detailed the optimization of pyrimidine derivatives for NAPE-PLD inhibition. The findings indicated that specific structural modifications to the cyclopropyl group significantly increased the inhibitory activity. The most potent derivative achieved a tenfold increase in activity compared to its predecessors .
| Compound | IC50 (nM) | Structural Modification |
|---|---|---|
| Original Compound | 720 | None |
| Modified Compound | 72 | Cyclopropyl substitution |
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated a series of pyrido[4,3-d]pyrimidine derivatives for their antimicrobial properties. The results showed that compounds similar to 2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine had minimum inhibitory concentrations (MICs) comparable to standard antibiotics like levofloxacin and fluconazole.
| Compound | MIC (µg/ml) | Activity |
|---|---|---|
| Compound A | 12.5 | Excellent against S. aureus |
| Compound B | 25 | Moderate against E. coli |
| Standard Antibiotic (Levofloxacin) | 25 | Control |
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Properties of Pyrido[4,3-d]pyrimidine Derivatives
Key Observations :
Methoxy (C2/C4): The 2-methoxy derivative exhibits higher polarity than the 4-methoxy analog due to positional electronic effects. The latter’s pyrido[3,4-d]pyrimidine scaffold alters ring geometry, impacting binding interactions . Trifluoromethyl (C4): Introduces strong electron-withdrawing effects, which may enhance metabolic stability and target affinity .
Biological Activity
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride (CAS: 1820615-71-1) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H14ClN3
- Molecular Weight : 211.69 g/mol
- Appearance : Pale yellow solid
- Purity : Minimum 95% .
Research indicates that compounds containing the pyrimidine nucleus exhibit various biological activities. The biological activity of this compound is likely influenced by its structural characteristics and substituent positions on the pyrimidine ring.
Antimicrobial Activity
The pyrimidine derivatives have been shown to possess significant antimicrobial properties. A review highlighted that the position of substituents in the pyrimidine nucleus greatly affects its antimicrobial efficacy .
Anticancer Activity
Studies have demonstrated that certain pyrimidine derivatives exhibit anticancer properties. The structure-activity relationship (SAR) suggests that modifications to the pyrimidine core can enhance cytotoxicity against various cancer cell lines .
Anti-inflammatory Effects
Compounds similar to 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine have been linked to anti-inflammatory activities. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and pathways .
Anticonvulsant Properties
The compound's analogs have shown promise as anticonvulsants in preclinical models. The presence of specific substituents can enhance their efficacy in reducing seizure activity .
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer activity of a series of pyrimidine derivatives, including this compound. Results indicated an EC50 value of approximately against HepG2 liver cancer cells .
- Antimicrobial Testing : In vitro testing demonstrated that the compound exhibited antimicrobial activity against various bacterial strains with varying degrees of effectiveness based on structural modifications .
Data Tables
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride relevant to experimental design?
- Molecular formula : C₇H₉N₃·2HCl (as per structurally related analogs) .
- Stability : Decomposes at 206–211°C; store at 2–8°C in a sealed, dry container to prevent hydrolysis or degradation .
- Solubility : Likely polar due to hydrochloride salt form; recommended to test in DMSO or aqueous buffers for biological assays .
- Handling : Use inert atmosphere (e.g., nitrogen) during synthesis to avoid moisture absorption .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during weighing or synthesis to minimize inhalation risks (no acute toxicity data available, but precaution advised) .
- Spill management : Absorb with dry sand or inert material; avoid water to prevent exothermic reactions .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology :
Cyclopropane introduction : Use cyclopropylboronic acid in Suzuki-Miyaura coupling with halogenated pyridopyrimidine precursors .
Reduction step : Catalytic hydrogenation (H₂/Pd-C) under controlled pressure (1–3 atm) to saturate the tetrahydropyrido ring .
Salt formation : React with HCl in anhydrous ethanol to precipitate the hydrochloride salt; purity ≥97% via recrystallization .
- Challenges : Monitor reaction intermediates using HPLC to avoid over-reduction or byproduct formation .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Structural elucidation :
- NMR : ¹H/¹³C NMR to confirm cyclopropyl proton signals (δ 0.5–1.5 ppm) and pyridopyrimidine ring saturation .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H⁺] for C₇H₁₀N₃Cl) .
Q. How do structural modifications (e.g., cyclopropyl substitution) influence its pharmacological activity?
- Mechanistic insights :
- The cyclopropyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation compared to alkyl substituents .
- Pyridopyrimidine core mimics purine bases, enabling kinase inhibition (e.g., JAK2 or EGFR targets) .
- Experimental validation :
- Perform competitive binding assays with radiolabeled ATP to assess kinase affinity .
- Compare IC₅₀ values against analogs lacking the cyclopropyl group .
Q. What strategies mitigate batch-to-batch variability in physicochemical properties?
- Process controls :
- Strict temperature regulation (±2°C) during hydrogenation to ensure consistent ring saturation .
- Use of anhydrous solvents (e.g., THF or DCM) to prevent hydrochloride salt hydrolysis .
- Quality checks :
- Implement in-line FTIR to monitor reaction progress and intermediate stability .
- Standardize crystallization conditions (e.g., cooling rate, solvent ratio) to control particle size and polymorphism .
Data Contradictions and Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
